molecular formula C16H21N3O2S B2759416 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946211-35-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2759416
CAS No.: 946211-35-4
M. Wt: 319.42
InChI Key: JOUAANJGNAHBGE-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
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Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₆H₂₁N₃O₂S
Molecular Weight 319.4 g/mol
CAS Number 946211-35-4

Synthesis

The synthesis of this compound typically involves multicomponent reactions (MCRs), which have proven effective in generating biologically active molecules. MCRs allow for the simultaneous formation of multiple bonds, leading to complex structures with enhanced biological properties .

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, in studies involving thiazole derivatives, notable antibacterial activity against Escherichia coli and Staphylococcus aureus was reported . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

Antioxidant activity is another area where this compound shows promise. Compounds derived from thiazolo-pyrimidine frameworks have demonstrated the ability to scavenge free radicals effectively. In various assays, certain derivatives exhibited significant antioxidant effects at concentrations as low as 10 μg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Cytotoxic Effects

Cytotoxicity studies have shown that certain thiazolo-pyrimidine derivatives can induce apoptosis in cancer cell lines. For example, a related compound demonstrated an IC₅₀ value of 158.5 ± 12.5 μM against leukemia HL-60 cells . This highlights the potential of these compounds in cancer therapeutics.

Case Studies and Research Findings

  • Antibacterial Evaluation : A study assessed various thiazole-containing compounds for their antibacterial efficacy against common pathogens. The results indicated that specific structural modifications enhanced activity significantly .
  • Antioxidant Assessment : Compounds were tested for their radical scavenging capabilities using DPPH and ABTS assays. Some showed comparable or superior activity to standard antioxidants like Vitamin C .
  • Cytotoxicity Testing : The cytotoxic effects were evaluated on different cancer cell lines, revealing promising results that warrant further investigation into their mechanisms of action and potential as chemotherapeutic agents .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c20-14(17-8-6-12-4-2-1-3-5-12)10-13-11-22-16-18-9-7-15(21)19(13)16/h4,7,9,13H,1-3,5-6,8,10-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOUAANJGNAHBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CC2CSC3=NC=CC(=O)N23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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